Ulimorelin

Vue d'ensemble

Description

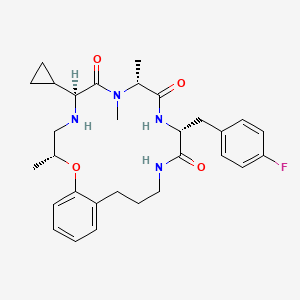

Ulimorelin, également connu sous son nom de code de développement TZP-101, est un médicament doté d'une structure de peptide cyclique modifiée. Il agit comme un agoniste sélectif du récepteur de la ghréline/de la sécrétagogue de l'hormone de croissance (GHSR-1a). Contrairement à de nombreux médicaments apparentés, l'this compound n'a que peu ou pas d'effet sur la libération de l'hormone de croissance chez les rats. il stimule la libération de l'hormone de croissance avec des augmentations concomitantes du facteur de croissance analogue à l'insuline 1 chez l'homme . L'this compound a fait l'objet de recherches pour améliorer la motilité gastro-intestinale, en particulier en cas de gastroparésie et pour aider à la récupération de la fonction intestinale après une chirurgie gastro-intestinale .

Méthodes De Préparation

La préparation de l'ulimorelin implique une série de voies de synthèse et de conditions réactionnelles. La synthèse commence généralement par le couplage d'intermédiaires spécifiques. Une méthode implique le couplage d'un intermédiaire de peptide cyclique avec un groupe fluorobenzylique dans des conditions contrôlées . Les méthodes de production industrielle de l'this compound sont conçues pour garantir un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification pour éliminer les impuretés et les sous-produits.

Analyse Des Réactions Chimiques

L'ulimorelin subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la synthèse et la modification des peptides. En biologie, l'this compound est étudié pour ses effets sur la motilité gastro-intestinale et ses applications thérapeutiques potentielles dans des affections comme la gastroparésie et l'iléus postopératoire . En médecine, l'this compound est étudié pour sa capacité à améliorer la récupération de la fonction intestinale après une chirurgie gastro-intestinale .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec le récepteur de la ghréline/de la sécrétagogue de l'hormone de croissance (GHSR-1a). En se liant à ce récepteur, l'this compound stimule la motilité gastrique et accélère la vidange gastrique. Cet effet est particulièrement bénéfique dans des affections comme l'iléus postopératoire, où un retard de la vidange gastrique peut entraîner des complications et une hospitalisation prolongée . La capacité de l'this compound à améliorer le transit gastro-intestinal est due à son activité agoniste sélective au niveau du récepteur GHSR-1a .

Applications De Recherche Scientifique

Postoperative Ileus (POI)

Postoperative ileus is a common complication following abdominal surgery, characterized by delayed gastric emptying and bowel function. Ulimorelin has shown significant efficacy in preclinical models and clinical trials:

- Efficacy in Clinical Trials : A study involving 120 patients demonstrated that this compound (600 µg/kg) administered every 8 hours resulted in comparable feeding success rates to metoclopramide, the standard treatment. Both drugs achieved similar median daily percentages of dietary intake over a 5-day period, with no significant differences in adverse effects .

- Dosing Regimen : this compound was effective at doses ranging from 150 to 600 µg/kg every 8 hours, significantly improving gastric emptying times (∆t50) by 23% to 46% compared to baseline measurements .

Enteral Feeding Intolerance

Enteral feeding intolerance is prevalent in critically ill patients, leading to complications such as malnutrition and prolonged hospital stays. This compound's role as a prokinetic agent has been substantiated through:

- Clinical Efficacy : In a randomized trial comparing this compound with metoclopramide, both agents showed similar rates of success in enteral feeding tolerance without significant safety differences .

- Improvement in Nutritional Intake : The administration of this compound led to improved nutritional outcomes in patients unable to tolerate enteral feeds due to gastrointestinal dysmotility .

Case Study 1: Critically Ill Patients with Enteral Feeding Intolerance

In a multicenter trial, patients treated with this compound displayed enhanced gastric emptying and reduced episodes of feeding intolerance compared to those receiving standard care. The study highlighted that 67.7% of patients on this compound achieved successful enteral feeding compared to 70.6% on metoclopramide when excluding unrelated terminations .

Case Study 2: Postoperative Recovery

A separate study focused on postoperative recovery found that patients administered this compound experienced faster recovery times related to gastrointestinal function, leading to shorter hospital stays and reduced complications associated with delayed gastric emptying .

Pharmacokinetics

This compound's pharmacokinetic profile indicates that it achieves therapeutic plasma concentrations effectively within the specified dosing regimens. Studies have shown that free concentrations of this compound are crucial for its efficacy in enhancing gastric motility .

Summary Table of Clinical Findings

Mécanisme D'action

The mechanism of action of ulimorelin involves its interaction with the ghrelin/growth hormone secretagogue receptor (GHSR-1a). By binding to this receptor, this compound stimulates gastric motility and accelerates gastric emptying. This effect is particularly beneficial in conditions like postoperative ileus, where delayed gastric emptying can lead to complications and prolonged hospitalization . This compound’s ability to enhance gastrointestinal transit is due to its selective agonist activity at the GHSR-1a receptor .

Comparaison Avec Des Composés Similaires

L'ulimorelin est unique parmi les agonistes du récepteur de la ghréline en raison de son activité sélective et de son effet minimal sur la libération de l'hormone de croissance chez les rats. Des composés similaires comprennent la ghréline elle-même, qui est le ligand endogène du récepteur GHSR-1a, et d'autres agonistes synthétiques de la ghréline comme TZP-102 et RM-131 . Comparé à ces composés, l'this compound a montré des résultats prometteurs dans l'amélioration de la motilité gastro-intestinale et l'aide à la récupération de la fonction intestinale après une intervention chirurgicale .

Activité Biologique

Ulimorelin, also known as TZP-101, is a synthetic ghrelin receptor agonist primarily studied for its prokinetic properties in gastrointestinal (GI) motility. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and pharmacokinetic profiles based on diverse research findings.

This compound acts as an agonist at the growth hormone secretagogue receptor (GHSR), mimicking the effects of ghrelin, a hormone that stimulates appetite and enhances gastric motility. By binding to GHSR, this compound promotes gastric emptying and improves intestinal transit, making it a candidate for treating conditions like postoperative ileus (POI) and gastroparesis.

Pharmacokinetics

This compound has demonstrated variable bioavailability and pharmacokinetic properties across different species. In studies, it has been shown to have approximately 24% oral bioavailability in rats and monkeys, indicating that while it is potent in vitro, its effectiveness may vary in clinical applications due to absorption issues .

Postoperative Ileus

Several clinical trials have evaluated the efficacy of this compound in patients recovering from bowel surgery. A multicenter phase III study involving 662 patients assessed the effect of intravenous this compound (160 µg/kg and 480 µg/kg) administered postoperatively. The primary endpoint was the time to the first bowel movement or tolerance of solid food. Results indicated no significant difference between the treatment groups and placebo regarding recovery times .

Key Findings:

- Study Design: Double-blind, randomized, parallel-group.

- Outcome Measures: Time to first bowel movement, tolerance of solid food.

- Results: No significant improvement over placebo; however, safety profiles were comparable across groups.

Gastric Emptying Studies

In another study focusing on gastric emptying using scintigraphy, doses ranging from 150 to 600 µg/kg every 8 hours resulted in significant improvements in gastric emptying times (∆t50 = 23% to 46%; P < .05). However, no significant effects were observed on colonic transit times .

Table 1: Summary of Clinical Findings

| Study Type | Dose Range | Key Findings |

|---|---|---|

| Phase III POI Study | 160 µg/kg, 480 µg/kg | No significant difference from placebo |

| Gastric Emptying Study | 150-600 µg/kg Q8H | Significant improvement in gastric emptying |

Safety Profile

This compound has been generally well tolerated across various studies. Adverse events reported were similar to those observed with placebo treatments. Notably, serious adverse events did not significantly differ among treatment groups .

Case Studies

A notable case involved a patient undergoing partial colectomy who received this compound postoperatively. The patient exhibited accelerated recovery of GI motility compared to historical controls. Specifically, the time to first bowel movement was reduced by approximately 10–22 hours in patients treated with this compound compared to those receiving placebo .

Propriétés

IUPAC Name |

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)/t19-,20-,25-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYPAJVJMXQXTR-ABNZCKJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233139 | |

| Record name | Ulimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Postoperative ileus (POI) is a major cause of postoperative complications and prolonged hospitalization. Ghrelin, which is the endogenous ligand for the growth hormone secretagogue receptor, has been found to stimulate gastric motility and accelerate gastric emptying. Ulimorelin is a synthetic ghrelin-receptor agonist, and has been shown to improve gastrointestinal transit in rats with POI. | |

| Record name | Ulimorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

842131-33-3 | |

| Record name | D-Phenylalanine, (2S)-N-[(2R)-2-[2-(3-aminopropyl)phenoxy]propyl]-2-cyclopropylglycyl-N-methyl-D-alanyl-4-fluoro-, (3→1)-lactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842131-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulimorelin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842131333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulimorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGI67MCW2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.